N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine
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Description
“N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine” is a chemical compound with the CAS Number: 1803582-47-9 . It has a molecular weight of 345.16 . The IUPAC name for this compound is N-(4-bromo-2-(trifluoromethyl)benzyl)-3-methylpyridin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12BrF3N2/c1-9-3-2-6-19-13(9)20-8-10-4-5-11(15)7-12(10)14(16,17)18/h2-7H,8H2,1H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 345.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Intercalation into α-Titanium Hydrogen Phosphate
N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine, similar to other aromatic amines, may be utilized in the intercalation into α-titanium hydrogen phosphate. This process alters the interlamellar distance of the compound, demonstrating potential applications in materials science, particularly in the development of layered materials with customizable properties for catalysis, separation, or as precursors for the synthesis of novel materials (Nunes & Airoldi, 1999).
Fluorescence Enhancement
The compound's structure is beneficial for fluorescence enhancement in materials, similar to how the introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry, enhancing the fluorescence quantum yields. This "amino conjugation effect" suggests potential applications in the development of fluorescent materials or probes for biochemical and materials science research (Yang, Chiou, & Liau, 2002).
Antimicrobial and Cytotoxic Activity
Derivatives of similar compounds have been studied for their antimicrobial and cytotoxic activities. The structural framework of this compound might be explored for developing new antimicrobial agents or for studying the cytotoxic effects on various cell lines, contributing to pharmaceutical research and the development of novel therapeutics (Noolvi et al., 2014).
Mediated Oxidation Processes
The compound's structure suggests potential applications in mediated oxidation processes. Studies have shown that brominated aryl amines are effective electron transfer mediators for the indirect oxidation of amines, indicating its possible utility in synthetic chemistry for the selective oxidation of amines to imines or other derivatives, enhancing synthetic methodologies (Pletcher & Zappi, 1989).
Spectroscopic Studies
Research on similar amines has focused on understanding their spectroscopic behavior in various solvents, which is crucial for applications in materials science and analytical chemistry. The understanding of how substituents affect the electronic and absorption properties of these compounds could guide the design of new materials with desired optical properties (Cumper & Singleton, 1968).
Properties
IUPAC Name |
N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF3N2/c1-9-3-2-6-19-13(9)20-8-10-4-5-11(15)7-12(10)14(16,17)18/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKGQLZTFXVEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCC2=C(C=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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